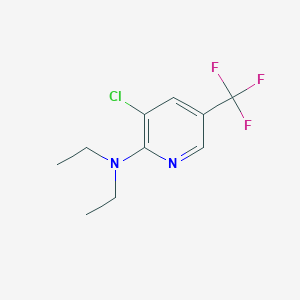

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine

説明

3-Chloro-5-(trifluoromethyl)pyridin-2-amine is an aminopyridine . It is an important structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Molecular Structure Analysis

In the title compound, C6H4ClF3N2, an intermediate in the synthesis of the fungicide fluazinam, the F atoms of the trifluoromethyl group are disordered over two sites .

Chemical Reactions Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Physical And Chemical Properties Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .

科学的研究の応用

Chemical Synthesis and Derivatives

- Nucleophilic Displacement: The compound's derivatives, such as 2-amino-3-trifluoromethylpyridine and 2-amino-4-trifluoromethylpyridine, are used in nucleophilic displacement reactions. These derivatives are subsequently transformed into other compounds like 3-trifluoromethylpyridin-2(1 H )-thione, showcasing their versatility in chemical synthesis (Dunn, 1999).

- Synthesis of Novel Compounds: Novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds were synthesized using a precursor closely related to 3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine. This demonstrates its potential in creating new chemical entities (Yang Yun-shang, 2010).

Medicinal Chemistry

- Anticancer Agents: Certain derivatives of this compound have been explored for potential anticancer properties. For instance, alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives showed promising bioactivity against various cancer cell lines (Chavva et al., 2013).

Material Science

- Coordination Polymers: The compound and its derivatives can be used in the construction of helical silver(I) coordination polymers. These have applications in material science, especially in the development of novel structures and materials (Zhang et al., 2013).

Organic Chemistry

- Deprotonative Coupling: This compound is relevant in the deprotonative functionalization of pyridine derivatives, enabling reactions with various aldehydes under ambient conditions. This process is instrumental in organic synthesis and the creation of new compounds (Shigeno et al., 2019).

Photocatalysis

- Photoassisted Reactions: Derivatives of this compound are used in photocatalytic reactions, such as the photoassisted oxygenation of alkanes. This showcases its utility in advanced photocatalytic processes (Yamaguchi et al., 2004).

作用機序

Target of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the compound might interact with its targets and induce changes that lead to its biological effects .

Biochemical Pathways

It’s known that the compound acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b in potential treatment of hepatitis c .

Result of Action

It’s known that the compound has some role in the potential treatment of hepatitis c .

Action Environment

It’s known that the compound has high leachability, indicating that it might be highly mobile in the environment .

将来の方向性

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

特性

IUPAC Name |

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2/c1-3-16(4-2)9-8(11)5-7(6-15-9)10(12,13)14/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDIOLFKLMFJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204214 | |

| Record name | 3-Chloro-N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220029-21-9 | |

| Record name | 3-Chloro-N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

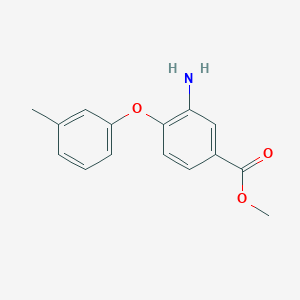

![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)